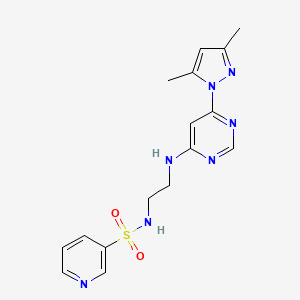

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2S/c1-12-8-13(2)23(22-12)16-9-15(19-11-20-16)18-6-7-21-26(24,25)14-4-3-5-17-10-14/h3-5,8-11,21H,6-7H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVCYLNOSCTNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their broad range of biological and pharmacological properties.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, compounds with similar structures have been found to influence pathways related to inflammation, tumor growth, diabetes, allergies, and viral infections. The downstream effects of these pathway alterations can vary widely and are subject to ongoing research.

Pharmacokinetics

It’s worth noting that similar compounds have been found to have high solubility in water and other polar solvents, which could potentially impact their bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N6O2S and a molecular weight of 396.43 g/mol. The structural features include a pyridine sulfonamide moiety linked to a pyrazole-pyrimidine framework, which is believed to contribute to its pharmacological activities.

1. Anticancer Activity

Recent studies have shown that derivatives of pyrazole and pyrimidine exhibit potent anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole derivative A | A549 (Lung) | 26.0 |

| Pyrazole derivative B | MCF7 (Breast) | 3.79 |

| Pyrazole derivative C | Hep-2 (Laryngeal) | 3.25 |

These results indicate that modifications in the pyrazole and pyrimidine rings can enhance the anticancer activity of these compounds .

2. Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. In vitro studies have indicated that it possesses antibacterial and antifungal activities against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases : Some studies have indicated that related compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antibiofilm Activity : The compound has been reported to disrupt biofilm formation in bacteria, which is critical for their virulence and resistance to treatment .

- Quorum Sensing Inhibition : By interfering with bacterial communication systems, the compound may reduce pathogenicity and enhance the efficacy of existing antibiotics .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Study on Anticancer Effects : A study conducted on a series of pyrazole derivatives showed that modifications at the pyrimidine position significantly affected their cytotoxicity against lung cancer cells (A549). The most potent derivative exhibited an IC50 value of 26 µM, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar compounds against common pathogens. The results indicated that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Key Differences and Implications

Pyrimidine-Pyrazole Core: The target compound and analogs share a pyrimidine ring substituted with a 3,5-dimethylpyrazole group, a motif associated with binding to enzyme active sites (e.g., N-myristoyltransferase in trypanocidal agents) . Variations in pyrazole substituents (e.g., trimethyl in Compound 43 vs.

Sulfonamide Modifications :

- The target compound’s pyridine-3-sulfonamide group contrasts with the benzamide ( ) and trifluoromethylbenzenesulfonamide ( ) moieties in analogs. These differences impact electronic properties and solubility.

- The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, which may improve bioavailability .

Linker and Auxiliary Groups: Piperazinyl-ethylamino linkers (Compound 43 ) introduce basicity and hydrogen-bonding capacity, whereas simple ethylamino linkers (target compound) prioritize conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.